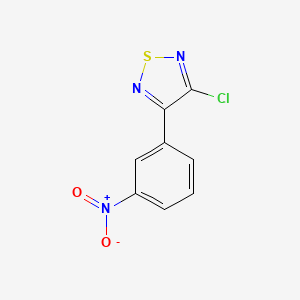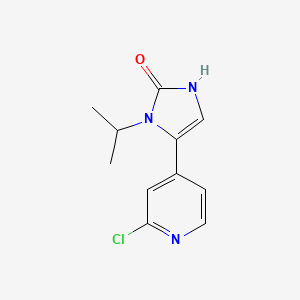
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core substituted with a methylthio group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 1-(methylthio)benzyl chloride with a suitable isoquinoline derivative under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by cyclization and oxidation steps to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylthio group, where nucleophiles such as amines or thiols replace the methylthio group.
Cyclization: Under acidic or basic conditions, the compound can undergo intramolecular cyclization to form various heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(Methylthio)-2-phenylethanone: This compound has a similar structure but lacks the tetrahydroisoquinoline core, resulting in different chemical and biological properties.
1-(Methylthio)-3-phenylpropan-2-one: This compound has an additional carbon in the side chain, which affects its reactivity and biological activity.
1-(Methylthio)-4-phenylbutan-2-one: This compound has an even longer side chain, further altering its properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydroisoquinoline core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
184895-82-7 |
|---|---|
Formule moléculaire |
C12H15NOS |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
1-(1-methylsulfanyl-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H15NOS/c1-8(14)11-7-9-5-3-4-6-10(9)12(13-11)15-2/h7H,3-6H2,1-2H3 |
Clé InChI |
GVUDWUFDPRDPFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=C2CCCCC2=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)





![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)



